molecular formula C21H25FN2O4 B3458101 1-(2-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

1-(2-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B3458101
M. Wt: 388.4 g/mol
InChI Key: JNBMHOWNFDFYAO-UHFFFAOYSA-N
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Description

The compound 1-(2-fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine features a piperazine core substituted with a 2-fluorobenzoyl group and a 3,4,5-trimethoxybenzyl moiety. The 3,4,5-trimethoxyphenyl (TMP) group is a common pharmacophore in bioactive molecules, often associated with tubulin inhibition or receptor binding, while the 2-fluorobenzoyl group may enhance metabolic stability through fluorine’s electron-withdrawing effects .

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4/c1-26-18-12-15(13-19(27-2)20(18)28-3)14-23-8-10-24(11-9-23)21(25)16-6-4-5-7-17(16)22/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBMHOWNFDFYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the 2-fluorobenzoyl group: This step involves the acylation of the piperazine core with 2-fluorobenzoyl chloride under basic conditions.

    Attachment of the 3,4,5-trimethoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction using a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to dealkylated products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Structural and Electronic Differences

  • 1-(2-Fluorobenzoyl)-4-[(4-Nitrophenyl)Methyl]Piperazine ():

    • Molecular Formula: C₁₈H₁₈FN₃O₃.
    • Key Differences: Replaces the TMP group with a 4-nitrobenzyl substituent. The nitro group is strongly electron-withdrawing, contrasting with the electron-donating methoxy groups in the TMP analog. This difference likely alters electronic properties, solubility, and receptor interactions .
  • RA [3,2] (1-(Cyclohexylmethyl)-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine) (): Molecular Weight: 363.2 g/mol. Key Differences: Features a cyclohexylmethyl group and a naphthalene-based substituent. The bulky cyclohexyl group increases lipophilicity, while the conjugated naphthalene system may enhance π-π stacking interactions.
  • 1-(p-Methoxyphenyl)-4-(3,4,5-Trimethoxybenzoyl)Piperazine ():

    • Molecular Formula: C₂₁H₂₆N₂O₅.
    • Key Differences: Substitutes the fluorobenzoyl group with a p-methoxyphenyl moiety. The LD₅₀ for this compound is 300 mg/kg (intraperitoneal, mice), suggesting moderate toxicity. The absence of fluorine may reduce metabolic stability compared to the target compound .

Substituent Impact on Properties

  • Trimethoxyphenyl (TMP) Group :

    • Enhances hydrophobicity and hydrogen-bonding capacity, critical for receptor binding.
    • Contrasts with electron-withdrawing groups (e.g., nitro in ), which reduce electron density and may alter binding kinetics .
  • Fluorobenzoyl Group: Fluorine’s electronegativity increases metabolic stability and may improve blood-brain barrier penetration compared to non-fluorinated analogs () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Reactant of Route 2
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1-(2-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE

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